molecular formula C5H11BO2 B3080669 (2,2-Dimethylcyclopropyl)boronic acid CAS No. 1089708-34-8

(2,2-Dimethylcyclopropyl)boronic acid

Cat. No.: B3080669
CAS No.: 1089708-34-8
M. Wt: 113.95 g/mol
InChI Key: JKKPTKXTGDWIQJ-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)boronic acid is an organoboron compound with the molecular formula C5H11BO2. This compound is characterized by a cyclopropyl ring substituted with two methyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of (2,2-Dimethylcyclopropyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the creation of complex molecular structures .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, certain boronic acids decompose in air . Boronic esters like this compound are more stable and can be handled more easily . This stability facilitates their use in synthesis and as a tool to create new bonds .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property allows (2,2-Dimethylcyclopropyl)boronic acid to potentially interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Boronic acids are known to have significant effects on cells, influencing various cellular processes . Given its potential interactions with biomolecules, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Boronic acids are known to participate in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, such as palladium . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.

Metabolic Pathways

Boronic acids are known to interact with diols, which are present in many metabolic intermediates . This suggests that this compound could potentially be involved in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2,2-Dimethylcyclopropyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,2-dimethylcyclopropene with diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are formed by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: (2,2-Dimethylcyclopropyl)boronic acid is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .

Properties

IUPAC Name

(2,2-dimethylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPTKXTGDWIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725932
Record name (2,2-Dimethylcyclopropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089708-34-8
Record name (2,2-Dimethylcyclopropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethylcyclopropyl)boronic acid
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(2,2-Dimethylcyclopropyl)boronic acid
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Reactant of Route 6
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